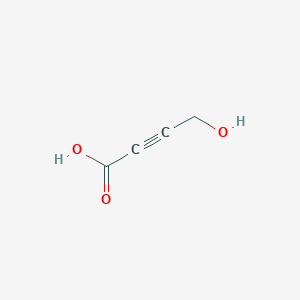

4-Hydroxybut-2-ynoic acid

Descripción

Historical Context of Propargyl Derivatives in Organic Synthesis

Propargyl derivatives, which are compounds containing a propargyl group (a 2-propynyl group), have long been recognized for their utility in organic synthesis. The presence of the alkyne functionality allows for a wide array of chemical transformations, making them valuable precursors for the synthesis of more complex molecules. researchgate.net Historically, the reactivity of the propargyl group has been exploited in various reactions, including nucleophilic additions, cycloadditions, and metal-catalyzed cross-coupling reactions. chemrevlett.com The development of methods for the synthesis of propargyl alcohols and their subsequent conversion into other functional groups has been a significant area of research. sci-hub.se The study of propargyl radicals has also emerged as an important field, with applications in the formation of carbon-carbon bonds. uwindsor.caresearchgate.net

Significance of 4-Hydroxybut-2-ynoic Acid as a Polyfunctional Building Block

The significance of this compound lies in its polyfunctional nature, possessing a hydroxyl group, a carboxylic acid, and an alkyne. ontosight.aimdpi.com This combination allows for a diverse range of chemical modifications at different positions within the molecule. The carboxylic acid can undergo esterification or amidation, the hydroxyl group can be oxidized or participate in substitution reactions, and the alkyne can be involved in various addition and coupling reactions. This versatility makes this compound a valuable starting material for the synthesis of a wide variety of organic compounds, including those with potential applications in pharmaceuticals and materials science. ontosight.aicymitquimica.com For instance, it can be used to synthesize 1,4-dihydropyridine (B1200194) compounds, which form the basic skeleton of certain antihypertensive drugs. google.com The esters derived from this compound, known as alkyl 4-hydroxybut-2-ynoates, are also recognized as important building blocks in organic synthesis. mdpi.comresearchgate.net

Scope and Research Trajectories of this compound in Contemporary Chemistry

Current research involving this compound and its derivatives continues to explore their synthetic potential. One area of focus is the development of new and efficient methods for the synthesis of the acid itself. google.com For example, a method involving the oxidation of 1,4-butynediol using an N-O free radical catalyst has been reported. google.com Another significant research direction is the use of this compound and its esters in the synthesis of complex molecular architectures. Researchers are investigating their use in superelectrophilic activation reactions and in the formation of heterocyclic compounds like furan-2-ones. mdpi.comacs.orgresearchgate.net The compound is also used as a reagent in the green preparation of polyseleno-substituted enamines. chemicalbook.com Further exploration of the reactivity of its functional groups, such as through oxidation of the hydroxyl group to a carbonyl group or reduction of the alkyne, continues to be a subject of study.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H4O3 | nih.gov |

| Molecular Weight | 100.07 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 7218-52-2 | nih.gov |

| Physical Description | Colorless to pale yellow solid | cymitquimica.com |

| Solubility | Soluble in polar solvents | cymitquimica.com |

Synonyms for this compound

| Synonym | Source |

| 4-hydroxy-2-butynoic acid | nih.gov |

| Oxymethylpropiolsaure | nih.gov |

| CHEMBL1994370 | ontosight.ai |

| NSC620042 | ontosight.ai |

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxybut-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h5H,3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYMWMSAXULCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326873 | |

| Record name | 4-hydroxybut-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7218-52-2 | |

| Record name | 4-hydroxybut-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybut-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxybut 2 Ynoic Acid and Its Derivatives

Direct Synthesis Strategies

Direct synthetic methods offer an efficient approach to the 4-hydroxybut-2-ynoic acid backbone by introducing the carboxylic acid moiety directly to an alkyne precursor.

A modern and atom-economical approach for the synthesis of propiolic acids and their esters is the direct carboxylation of terminal alkynes using carbon dioxide (CO₂). This transformation can be extended to a one-pot, three-component reaction to yield specific esters, such as the hexyl ester of this compound.

The reaction utilizes a terminal alkyne, in this case, 3-butyn-1-ol, which possesses the necessary hydroxyl group and a terminal C-H bond for carboxylation. The process is typically facilitated by a catalyst and a base. Various catalytic systems have been developed, including those based on transition metals like copper and silver, as well as metal-free organocatalysts. For instance, rare-earth metal complexes have been shown to be effective in catalyzing the carboxylation of terminal alkynes with CO₂ under atmospheric pressure. nih.gov Following the initial carboxylation to form the carboxylate intermediate, the reaction mixture can be treated in situ with an alkyl halide, such as hexyl bromide. This subsequent step proceeds via nucleophilic substitution to afford the desired propargylic ester, this compound hexyl ester, in moderate to excellent yields. nih.gov

Table 1: Catalytic Systems for Carboxylation of Terminal Alkynes with CO₂

| Catalyst Type | Example Catalyst | Base | Key Features |

|---|---|---|---|

| Copper-Based | Copper(I) salts (e.g., CuBr) on activated carbon | - | Heterogeneous, reusable catalyst; reaction proceeds at atmospheric CO₂ pressure. nih.gov |

| Silver-Based | Silver(I) salts (e.g., AgI) | Cs₂CO₃ | Ligand-free system effective at mild temperatures and low CO₂ pressure. mdpi.com |

| Rare-Earth Metal | Yttrium-based bis(phenolato) complexes | Cs₂CO₃ | High catalytic activity at atmospheric pressure; enables one-pot esterification. nih.gov |

| Organocatalyst | Bifunctional N-heterocyclic carbene (NHC) precursors | Cs₂CO₃ | Metal-free alternative, operates under mild temperatures and atmospheric CO₂. researchgate.net |

The synthesis of this compound can be viewed as a formal addition reaction to a propargyl derivative. Specifically, the direct carboxylation of 3-butyn-1-ol is an example where carbon dioxide is added across the terminal carbon-hydrogen bond of the alkyne. This C-H bond functionalization is a powerful strategy that directly installs the required carboxyl group. mdpi.com

The reaction is initiated by the deprotonation of the terminal alkyne by a base, creating a potent acetylide nucleophile. This nucleophile then attacks a molecule of carbon dioxide, which serves as the electrophile. This key carbon-carbon bond-forming step generates the propiolate, which upon protonation yields the final 4-hydroxyalkynoic acid. The efficiency and mildness of this addition reaction are often enhanced by the use of catalysts that facilitate the activation of the alkyne C-H bond or the fixation of CO₂.

Indirect Synthetic Pathways through Precursor Modification

Indirect routes involve the construction of the carbon skeleton first, followed by chemical modifications to install the necessary functional groups. These multi-step sequences provide versatility in accessing a wide range of derivatives.

A versatile method for preparing various alkyl 4-hydroxybut-2-ynoates involves the reaction of lithiated propynoates with carbonyl compounds. This pathway builds the molecule by forming the C4-C5 bond through a nucleophilic addition mechanism.

The synthesis begins with an alkyl propynoate (B1239298), such as ethyl propiolate. This starting material is treated with a strong base, typically n-butyllithium (BuLi), at low temperatures to generate a lithiated intermediate in situ. researchgate.net This lithiated species is a powerful nucleophile. Subsequently, an aldehyde or ketone is introduced to the reaction. The lithiated propynoate adds to the electrophilic carbonyl carbon, and after an aqueous workup, the target alkyl 4-hydroxybut-2-ynoate is formed. researchgate.net This method is highly effective for creating derivatives with various substituents at the 4-position by simply changing the starting carbonyl compound. The reaction generally produces the desired products in yields ranging from acceptable to excellent. researchgate.net

Propargylic alcohols serve as fundamental building blocks for synthesizing 4-hydroxy-2-butynoic acid. One common literature method involves the metallation of propargyl alcohol followed by carboxylation. In this procedure, the terminal alkyne proton and the hydroxyl proton are removed by a strong base, such as n-butyllithium, to form a dilithium intermediate. This intermediate then reacts with carbon dioxide to form 4-hydroxy-2-butynoic acid after acidic workup. rsc.org A similar strategy employs a Grignard reagent; the Grignard derivative of propargyl alcohol can be treated with CO₂, often under pressure in an autoclave, to yield the target acid. rsc.org

An alternative approach starts from 1,4-butynediol. This precursor can be oxidized to form 4-hydroxy-2-butynoic acid. Methods reported include biological enzymatic oxidation and catalytic oxidation using N-O radical catalysts like TEMPO in the presence of co-catalysts. rsc.org

The functional groups within derivatives of this compound allow for intriguing chemical rearrangements. A notable example is the base-catalyzed isomerization of 4-hydroxy-4-phenyl-but-2-ynoic acid methyl ester. This reaction transforms the γ-hydroxy-α,β-alkynoic ester into a γ-oxo-α,β-alkenoic ester through a redox isomerization process. organic-chemistry.org

The stereochemical outcome of this isomerization can be controlled by the choice of the organic base catalyst.

Using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst in dimethyl sulfoxide (B87167) (DMSO) leads to the formation of (E)-4-oxo-4-phenyl-but-2-enoic acid methyl ester as the major product. This is considered a thermodynamically controlled reaction. organic-chemistry.org

Using N,N-diisopropylethylamine (i-Pr₂NEt) in a DMSO/water solvent system selectively produces the (Z)-isomer, (Z)-4-oxo-4-phenyl-but-2-enoic acid methyl ester. organic-chemistry.org

This stereoselective transformation highlights the utility of γ-hydroxy-α,β-alkynoic esters as precursors to stereodefined α,β-unsaturated γ-oxo esters. organic-chemistry.org

Table 2: Summary of Isomerization of 4-Hydroxy-4-phenyl-but-2-ynoic Acid Methyl Ester

| Catalyst | Major Product Isomer | Key Condition |

|---|---|---|

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | (E)-4-oxo-4-phenyl-but-2-enoic acid methyl ester | Thermodynamically controlled. organic-chemistry.org |

Catalytic Approaches in this compound Synthesis

The synthesis of this compound and its derivatives, particularly chiral homopropargyl alcohols, relies heavily on advanced catalytic methodologies. These approaches offer high efficiency, selectivity, and the ability to control stereochemistry, which is crucial for pharmacological applications. Catalytic strategies involving transition metals like copper, silver, and chromium, as well as metal-free organocatalytic systems, have been developed to construct the key structural motifs of these compounds.

Copper-Catalyzed Methodologies for Allenylboronic Acids as Precursors

A versatile and efficient pathway to homopropargylic alcohols and amines involves the use of allenylboronic acids as key precursors. rsc.org Copper-catalyzed methodologies have emerged as a robust method for synthesizing these important reagents. rsc.orgnih.gov This approach typically involves the copper-catalyzed borylation of propargylic compounds, such as propargylic carbonates or alcohols. nih.govrsc.org

The process utilizes a diboronic acid as the boron source, which allows for the formation of tri- and tetrasubstituted allenylboronic acids. rsc.orgrsc.org These densely functionalized allenylboronic acids are valuable because they can readily undergo propargylboration reactions with electrophiles like ketones and imines without requiring any additives to furnish sterically hindered homopropargylic alcohols and amines. rsc.orgnih.gov The use of a Cu(O-t-Bu)-Xantphos catalyst system has also been reported for the effective preparation of various allenylboronates. organic-chemistry.org This copper-catalyzed transformation represents a significant advancement, providing access to unprotected B(OH)2 groups that are synthetically useful. rsc.orgsemanticscholar.org

A key advantage of this methodology is its application in asymmetric synthesis. The copper-catalyzed approach can be adapted for the catalytic asymmetric propargylborylation of ketones, achieving high stereoselectivity and yielding highly enantioenriched tertiary homopropargyl alcohols. nih.govrsc.org

Table 1: Copper-Catalyzed Synthesis of Allenylboronic Acids

| Propargylic Substrate | Diboron Reagent | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| Propargylic Carbonates | Diboronic acid | Copper catalyst | Tri/Tetrasubstituted Allenylboronic Acids | nih.govrsc.org |

| Propargylic Alcohols | Bis(pinacolato)diboron | Cu(O-t-Bu)-Xantphos | Allenylboronates | organic-chemistry.org |

Asymmetric Catalysis in Homopropargyl Alcohol Synthesis

Asymmetric catalysis is fundamental for producing enantiomerically enriched homopropargyl alcohols, which are crucial chiral building blocks. The asymmetric carbonyl propargylation reaction has seen significant advances through the development of various catalytic systems that can precisely control the formation of new stereocenters. nih.govacs.org

Silver catalysis offers a powerful tool for the enantioselective synthesis of homopropargylic amines and alcohols. escholarship.orgnih.gov The enantioselective silver-catalyzed propargylation of N-sulfonylketimines, for instance, proceeds in high yield with excellent enantiomeric ratios. escholarship.orgnih.gov This reaction is compatible with a diverse range of diaryl- and alkylketimines. nih.gov

The mechanism is believed to involve the transmetalation of the silver catalyst with an allenyl or propargyl borolane reagent. nih.gov This step generates a key nucleophilic allenylsilver complex in situ, which is in equilibrium with a propargylsilver species. nih.gov The subsequent SE2′ addition of the allenylsilver complex to the ketimine electrophile leads to the formation of the desired homopropargylic product with high stereochemical fidelity. nih.gov A catalyst prepared from AgPF6 and the chiral ligand Walphos-1 has proven effective in these transformations. nih.gov

Chromium-based catalysts have been successfully employed in asymmetric propargylation reactions, notably in transformations analogous to the Nozaki-Hiyama-Kishi (NHK) reaction. nih.gov Recent advancements have combined photoredox catalysis with chromium catalysis to enable a three-component asymmetric radical 1,4-functionalization of 1,3-enynes. nih.gov This dual catalytic system provides efficient access to valuable chiral α-allenols, a class of homopropargylic alcohols. nih.gov

In this process, a propargyl radical is generated under photoredox conditions and is subsequently captured by a chiral chromium complex. nih.gov The resulting species undergoes a nucleophilic addition to an aldehyde, affording the enantioenriched product. nih.gov This method is advantageous as it avoids the need for stoichiometric metal reductants typically required in conventional NHK reactions and proceeds under mild, redox-neutral conditions. nih.gov The synthesis of stable chromium(III) complexes with aminophosphine (B1255530) (PN) and aminodiphosphine (P-NH-P) ligands, which are crucial for catalysis, has also been explored, with mechanochemical methods providing a solventless and high-yielding approach. nih.govresearchgate.net

The rational design and use of chiral ligands are central to achieving high enantioselectivity in the synthesis of homopropargyl alcohols. Chiral Brønsted acids, particularly chiral phosphoric acids, have emerged as highly effective organocatalysts for asymmetric allenylboration reactions. nih.govacs.orgnih.gov

By using a specific enantiomer of a chiral phosphoric acid catalyst, it is possible to control the stereochemistry of the newly formed hydroxyl group. nih.gov For example, in the reaction of a chiral, non-racemic allenylboronate with aldehydes, the use of (S)-phosphoric acid leads to anti-homopropargyl alcohols with excellent diastereoselectivity (>50:1) and enantioselectivity (>98% ee). nih.govacs.org Conversely, employing the enantiomeric (R)-phosphoric acid catalyst with the same allenylboronate can produce the corresponding syn-isomers with good diastereoselectivity. nih.govacs.org This "matched" and "mismatched" double asymmetric reaction strategy allows for selective access to either diastereomer. acs.org

Other chiral ligands, such as 3,3′-Br2-BINOL, have also been used to catalyze the enantioselective propargylation of ketones with allenyldioxoborolane, yielding homopropargylic alcohols in good yields and high enantiomeric ratios. organic-chemistry.org

Table 2: Enantioselective Synthesis of Homopropargyl Alcohols using Chiral Phosphoric Acid

| Aldehyde Substrate | Allenylboronate | Chiral Catalyst | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|---|---|

| Benzaldehyde | (M)-1 | (S)-4 | anti | >50:1 | >98% | acs.org |

| 4-Methoxybenzaldehyde | (M)-1 | (S)-4 | anti | >50:1 | >98% | nih.gov |

| Benzaldehyde | (M)-1 | (R)-4 | syn | 9:1 | 95% | nih.govacs.org |

Metal-Free Conditions in Synthesis

While metal catalysts are highly effective, the development of metal-free synthetic routes is of great interest to improve the economic and environmental profile of chemical processes. mdpi.com In the context of homopropargyl alcohol synthesis, chiral Brønsted acids serve as powerful metal-free organocatalysts. organic-chemistry.org

Highly enantioselective propargylations of a broad range of aldehydes—including aryl, heteroaryl, α,β-unsaturated, and aliphatic variants—can be achieved using a chiral Brønsted acid to catalyze the reaction with an allenylboronate. organic-chemistry.org For instance, 3,3′-Br2-BINOL can catalyze the asymmetric propargylation of ketones under solvent-free microwave irradiation conditions. organic-chemistry.org These organocatalytic methods represent a practical and efficient alternative to metal-based systems for the stereoselective construction of C-C bonds in the synthesis of this compound precursors. nih.govorganic-chemistry.org

Flow Chemistry Applications in the Synthesis of this compound Derivatives

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise fashion, has emerged as a powerful technology in modern organic synthesis. Its advantages, such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and unstable intermediates, make it particularly suitable for the synthesis of complex and functionalized molecules, including derivatives of this compound. nih.govnih.govneuroquantology.com The application of continuous-flow systems can lead to improved yields, higher purity, and more efficient and scalable synthetic routes compared to traditional batch processes. mdpi.comjst.org.in

Continuous Processes for Chiral beta-Amino Alcohol Synthesis

Chiral β-amino alcohols are valuable synthetic intermediates and are prevalent structural motifs in many pharmaceuticals and biologically active compounds. mdpi.comfrontiersin.org The development of efficient and stereoselective methods for their synthesis is of significant interest. Continuous-flow processes have been successfully employed for the synthesis of chiral β-amino alcohols, offering advantages in terms of reaction time, safety, and scalability.

One notable approach involves the asymmetric reduction of α-hydroxy ketones to furnish chiral amino alcohols. While batch processes for these transformations can be effective, they often require long reaction times and careful control of conditions to achieve high enantioselectivity. In contrast, continuous-flow systems, particularly those utilizing immobilized enzymes or chiral catalysts, can significantly accelerate these reactions while maintaining or even improving stereocontrol. For instance, biocatalytic reductions in continuous-flow reactors have demonstrated high efficiency in the synthesis of β-amino alcohols with short residence times. mdpi.com

The synthesis of chiral β-amino alcohols from alkyne precursors, which are structurally related to this compound, has also been explored in the context of flow chemistry. For example, the enantioselective C-H amination of alcohols containing propargyl groups has been shown to produce chiral β-amino alcohols. nih.gov This type of transformation, when adapted to a continuous-flow setup, could provide a direct and efficient route to chiral derivatives of this compound. The precise temperature and residence time control in flow reactors is crucial for minimizing side reactions and maximizing enantioselectivity in such sensitive catalytic processes.

Below is a table summarizing representative data for the continuous-flow synthesis of chiral β-amino alcohols, highlighting the key advantages of this technology.

| Catalyst System | Substrate Type | Residence Time | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Lipase TL IM | Epoxide and Amine | 20 min | up to 91.3 | N/A | mdpi.com |

| Engineered Amine Dehydrogenase | α-hydroxy ketones | N/A | 91-99 | >99 | frontiersin.org |

| Multi-catalytic system (Ir/Cu) | Alcohols (including propargyl) | 1 hr (batch) | N/A | N/A | nih.gov |

Note: The data presented is for the synthesis of general chiral β-amino alcohols and serves as a proof-of-concept for potential application to derivatives of this compound.

Utilization of Unstable Intermediates in Flow Systems

A significant advantage of flow chemistry is its ability to safely generate and utilize highly reactive and unstable intermediates in situ. nih.govnih.govmit.edu Many organic transformations proceed through transient species that, in a batch reactor, can decompose or lead to unwanted side products due to their prolonged existence in the reaction vessel. In a continuous-flow system, these unstable intermediates are generated and immediately consumed in a subsequent reaction step, minimizing their concentration at any given time and thus enhancing safety and product selectivity. nih.govresearchgate.net

The synthesis of derivatives of this compound can potentially involve such unstable intermediates. For instance, reactions involving functionalization of the alkyne moiety might proceed through reactive organometallic species or other high-energy intermediates. Flow chemistry provides an ideal platform for such transformations. For example, the generation and use of nitroalkynes, which are known to be unstable, have been successfully demonstrated in continuous-flow systems for the synthesis of highly substituted isoxazolines. researchgate.net This approach mitigates the risks associated with the accumulation of potentially hazardous nitroalkyne intermediates.

Similarly, other reactive intermediates such as carbenes, nitrenes, and benzynes can be effectively generated and utilized in flow reactors for the synthesis of complex molecules. nih.gov The principles demonstrated in these systems can be applied to the synthesis of functionalized alkynes and their derivatives. The ability to perform reactions at elevated temperatures and pressures in a controlled manner within a microreactor further expands the scope of accessible transformations involving unstable intermediates. mdpi.com

The table below provides examples of unstable intermediates that have been successfully handled in flow chemistry, illustrating the potential for applying these methods to the synthesis of derivatives of this compound.

| Unstable Intermediate | Generation Method | Subsequent Reaction | Key Advantage in Flow | Reference |

| Nitroalkynes | In situ from silyltriflates | Dipolar cycloaddition | Minimized accumulation of hazardous intermediates | researchgate.net |

| Arylisocyanides | In situ dehydration | Cyclization | Avoids handling of pungent and reactive starting materials | mit.edu |

| Benzyne | From silylaryl triflates | Cycloaddition/Nucleophilic attack | Prevents side reactions through precise parameter control | nih.gov |

| Diazoketones | From acyl azides via Curtius rearrangement | Various transformations | Safe handling of potentially explosive intermediates | researchgate.net |

By leveraging the capabilities of continuous-flow technology, synthetic routes to novel derivatives of this compound can be envisaged that would be challenging or impractical to perform using traditional batch methods, particularly those that involve the generation and use of unstable intermediates.

Chemical Transformations and Reaction Mechanisms Involving 4 Hydroxybut 2 Ynoic Acid

Reactivity of the Acetylene Bond

The carbon-carbon triple bond is an electron-rich region, making it susceptible to attack by electrophiles. libretexts.org However, its reactivity is nuanced compared to alkenes due to the nature of the sp-hybridized carbon atoms. libretexts.org

The activation of unsaturated compounds like alkynes using strong Brønsted or Lewis superacids is a powerful method in organic synthesis. benthambooks.comresearchgate.netmdpi.com This process, known as superelectrophilic activation, generates highly reactive cationic intermediates that can participate in a variety of transformations. researchgate.netmdpi.com

In the context of 4-hydroxybut-2-ynoic acid derivatives, research has shown that alkyl 4-aryl-4-hydroxybut-2-ynoates react with arenes under the influence of the superacid triflic acid (TfOH). researchgate.netresearchgate.net The mechanism proceeds through key reactive intermediates:

O,O-Diprotonation : The process begins with the protonation of both the hydroxyl group and the carbonyl oxygen of the ester moiety in the superacidic medium. researchgate.net

Cation Formation : Dehydration of this diprotonated species leads to the formation of a resonance-stabilized mesomeric propargyl-allenyl cation. This cation possesses two primary electrophilic centers at the C2 and C4 positions. researchgate.netresearchgate.net

Nucleophilic Attack : Arenes can then attack either electrophilic center. Attack at the C4 position results in propargylation of the arene, while attack at the C2 position leads to allenylation, which is followed by further transformations to yield furan-2-ones. researchgate.netresearchgate.net

Quantum chemical calculations (DFT) have indicated that the reactivity and the site of attack on these propargyl-allenyl cations are largely governed by orbital factors. researchgate.netresearchgate.net

Table 1: Superelectrophilic Activation of 4-Hydroxybut-2-ynoate Derivatives

| Reactants | Acid Catalyst | Key Intermediate | Major Products |

| Alkyl 4-aryl-4-hydroxybut-2-ynoates, Arenes | Triflic Acid (TfOH) or HUSY Zeolite | Mesomeric propargyl-allenyl dication | Aryl-substituted furan-2-ones, Arene propargylation products |

The π-bonds of the alkyne are nucleophilic and can attack electrophiles, initiating electrophilic addition reactions. libretexts.org The mechanism for the addition of a hydrogen halide (HX) to a terminal alkyne typically involves two main steps:

Initial Attack : The electron pair from the alkyne's π-bond attacks the electrophile (e.g., the proton from HX). libretexts.org This addition follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon atom (the one already bonded to a hydrogen). libretexts.orgchemistrysteps.com

Carbocation Formation : This initial step generates a vinylic carbocation intermediate on the more substituted carbon. jove.comyoutube.com

Nucleophilic Capture : The resulting halide anion (X⁻) then attacks the positively charged carbon, forming a vinyl halide. jove.com

If excess HX is present, a second addition reaction can occur, leading to a geminal dihalide, where both halogens are attached to the same carbon. jove.com

The hydration of terminal alkynes, typically catalyzed by mercury(II) salts in aqueous acid, also follows Markovnikov's rule. libretexts.org The initial addition of water across the triple bond forms an enol intermediate, which rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone. chemistrysteps.comlibretexts.org In contrast, hydroboration-oxidation provides the anti-Markovnikov product, yielding an aldehyde after tautomerization of the enol intermediate. libretexts.org

Reactions Involving the Hydroxyl Group

The propargylic hydroxyl group is a key site for transformations, particularly under acidic conditions or in reactions with carbonyl compounds.

As discussed under superelectrophilic activation, acidic conditions can protonate the hydroxyl group, turning it into a good leaving group (water). researchgate.net In the case of alkyl 4-aryl-4-hydroxybut-2-ynoates treated with triflic acid, this departure is central to the formation of the reactive propargyl-allenyl cation, which then reacts with arenes. researchgate.netresearchgate.net

In the absence of other nucleophiles, intramolecular reactions can occur. For instance, γ-hydroxy acids can undergo acid-catalyzed intramolecular esterification (lactonization) to form cyclic esters, known as lactones. google.comlibretexts.org For this compound, such a reaction could potentially lead to the formation of a butenolide ring system.

While this compound and its esters are often the products of propargylation reactions (e.g., adding a propargyl anion equivalent to a carbonyl compound), they can also function as propargylating agents themselves. mdpi.commdpi.com

The ability of alkyl 4-hydroxybut-2-ynoates to propargylate arenes under superelectrophilic activation is a prime example. researchgate.netresearchgate.net The key is the in-situ generation of the electrophilic propargyl-allenyl cation, which is then attacked by the nucleophilic arene. researchgate.net This transfers the C4 propargyl skeleton of the original molecule to the arene. The propargyl group is a highly versatile moiety, and its introduction into other molecules opens up numerous pathways for further synthetic elaboration. mdpi.comresearchgate.net

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group undergoes a range of well-established chemical transformations. These reactions typically involve substitution at the carbonyl carbon. libretexts.org

One of the most common reactions is Fischer esterification. In the presence of an acid catalyst and an alcohol (like methanol (B129727) or ethanol), this compound can be converted to its corresponding ester, such as methyl 4-hydroxybut-2-ynoate or ethyl 4-hydroxybut-2-ynoate. This reaction is an equilibrium process that can be driven to completion by removing the water formed. libretexts.org

Other standard derivatizations include:

Salt Formation : As an acid, it reacts with bases to form carboxylate salts. libretexts.org

Conversion to Acyl Halides : Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can replace the -OH group with a chlorine atom, forming an acyl chloride. libretexts.org This is a common strategy to activate the carboxylic acid for subsequent reactions.

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol (1,4-butynediol), although this requires strong reducing agents like lithium aluminum hydride (LiAlH₄).

Cyclization and Rearrangement Pathways

Silver(I) iodide (AgI) has been identified as an effective catalyst for the cycloisomerization of certain propargylic alcohols. mdpi.com Specifically, homopropargyl alcohols can be transformed into diversely substituted spirocyclic dihydrofuran derivatives with this method, achieving acceptable to good yields. mdpi.com This pathway is relevant to the chemistry of this compound, as its derivatives can serve as the necessary precursors. Tertiary propargylic alcohols, which can be synthesized from this compound esters, are known to undergo conversion into corresponding spiro derivatives under catalytic conditions. mdpi.comresearchgate.net

The esters of this compound are valuable building blocks that can undergo stereoselective isomerization to form conjugated enones. researchgate.net A significant development in this area is the use of sodium bicarbonate as a catalyst to selectively produce (Z)-enones from these electron-deficient propargylic alcohols. researchgate.netnih.gov This method provides a direct route to the Z-isomer, which has historically been challenging to access. researchgate.net In contrast, using a different base catalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO), the isomerization of the same substrates preferentially yields the (E)-enones. researchgate.netacs.org This catalytic control allows for the selective synthesis of either the E or Z stereoisomer from the same starting material.

Table 1: Catalyst-Dependent Stereoselective Isomerization of this compound Esters

| Catalyst | Product Stereochemistry | Reference(s) |

| Sodium Bicarbonate (NaHCO₃) | (Z)-Enone | researchgate.net, nih.gov |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | (E)-Enone | acs.org |

A regioselective synthesis of furanone-fused isoquinoline (B145761) heterocycles has been developed utilizing a rhodium(III) catalyst. nih.gov This process involves a cascade reaction where imines or imidates react with 4-hydroxy-2-alkynoates (esters of this compound) in a single step. nih.gov The transformation proceeds through a sequence of C-H activation, regioselective annulation, and subsequent lactonization. nih.gov The regioselectivity of the annulation step is effectively controlled by the steric bulk at the C4 position of the 4-hydroxy-2-alkynoate substrate. nih.gov This method demonstrates a sophisticated application of this compound derivatives in the one-pot construction of complex heterocyclic scaffolds. nih.gov

Stereoselective and Regioselective Transformations

The structural features of this compound and its derivatives allow for a high degree of control in various chemical transformations, leading to specific stereoisomers and regioisomers.

Stereoselectivity: A prime example of stereocontrol is the isomerization of this compound esters to γ-oxo-α,β-alkenyl esters. The choice of catalyst dictates the geometry of the resulting double bond. As detailed previously, using sodium bicarbonate as the catalyst leads to the formation of (Z)-enones. researchgate.netnih.gov Conversely, employing DABCO as the catalyst results in the selective formation of (E)-enones. acs.org This catalyst-dependent stereoselectivity provides a versatile tool for synthetic chemists.

Regioselectivity: The regiochemical outcome of reactions involving this compound derivatives is also highly controllable.

In the rhodium(III)-catalyzed cascade reaction for synthesizing furanone-fused isoquinolines, the annulation occurs with high regioselectivity, which is guided by the steric properties of the substituent at the C4 position of the alkynoate. nih.gov

The silver(I) iodide-catalyzed cycloisomerization of homopropargylic alcohols derived from this compound produces spirocyclic dihydrofuran derivatives with specific substitution patterns, demonstrating regiocontrol in the formation of the heterocyclic ring. mdpi.com

Table 2: Overview of Selective Cyclization and Rearrangement Pathways

| Reaction | Catalyst | Substrate | Key Outcome | Selectivity | Reference(s) |

| Cycloisomerization | AgI | Homopropargyl Alcohols | Spirocyclic Dihydrofurans | Regioselective | mdpi.com |

| Isomerization | NaHCO₃ | This compound Esters | (Z)-Enones | Stereoselective | researchgate.net, nih.gov |

| Addition/Lactonization | Rh(III) Complex | 4-Hydroxy-2-alkynoates | Furanone-Fused Isoquinolines | Regioselective | nih.gov |

Diastereoselectivity in Propargylation Reactions

The stereochemical outcome of chemical reactions is a critical aspect of modern organic synthesis, particularly in the construction of complex molecules with defined three-dimensional architectures. Propargylation reactions, which introduce a propargyl group into a molecule, are fundamental for synthesizing homopropargylic alcohols. When these reactions involve chiral substrates or reagents, controlling the diastereoselectivity—the preferential formation of one diastereomer over another—is paramount.

Significant advancements have been made in the diastereoselective addition of propargylic anions to chiral aldehydes and ketones. researchgate.net A notable example involves a continuous flow chemistry process for asymmetric propargylation. This method utilizes allene (B1206475) gas as the propargyl source for reacting with a chiral aldehyde. researchgate.net The process involves several key steps: allene dissolution, lithiation to form an unstable allenyllithium intermediate, subsequent transmetalation with a zinc salt, and finally, the asymmetric propargylation of the aldehyde. researchgate.net

The high level of diastereoselectivity in this process is achieved through the use of a specific chiral ligand. The commercially available and recyclable ligand, (1S,2R)-N-pyrrolidinyl norephedrine, promotes the propargylation to proceed with a high diastereomeric ratio (d.r.) of 32:1. researchgate.net This high selectivity demonstrates a practical and scalable method for controlling the stereochemistry of the resulting homopropargylic β-amino alcohol. researchgate.net

Another strategy to achieve diastereoselectivity is through palladium-mediated stereoselective Marshall allenylation, which has been used to synthesize propargyl alcohols with good diastereoselectivity in favor of the anti,syn,anti-isomer. mdpi.com These examples underscore the importance of catalyst and ligand systems in directing the stereochemical course of propargylation reactions. researchgate.netmdpi.com

| Reaction Type | Reagents | Ligand/Catalyst | Diastereoselectivity (d.r.) | Product |

| Asymmetric Propargylation (Flow) | Allene gas, n-BuLi, ZnCl2, Chiral Aldehyde | (1S,2R)-N-pyrrolidinyl norephedrine | 32:1 | Homopropargylic β-amino alcohol |

| Pd-mediated Marshall Allenylation | (S)-Propargylic mesylate, Aldehyde | Palladium catalyst | Good (favors anti,syn,anti) | Propargyl alcohol |

Chemo- and Regioselective Transformations

The structure of this compound and its esters incorporates three distinct functional groups: a terminal hydroxyl group, a conjugated carbon-carbon triple bond, and a carboxylic acid or ester moiety. mdpi.comresearchgate.net This trifunctional nature makes it a highly versatile building block, amenable to a wide array of chemo- and regioselective transformations, where a reagent reacts with one functional group in preference to others. mdpi.com

The reactivity of this compound can be precisely controlled, allowing for selective modifications at different sites. For instance, the propargylation of aldehydes or ketones with reagents like potassium allenyltrifluoroborate can proceed in a chemo- and regioselective manner to yield homopropargyl alcohols. mdpi.com The choice of reagents and reaction conditions dictates whether the reaction proceeds via propargylation (attack at the C-4 position) or an alternative allenylation pathway. researchgate.net

A compelling example of selective transformations is demonstrated in a two-step protocol for the synthesis of β-carboline analogs, which have shown potential antitubercular activity. core.ac.uk This synthesis begins with this compound ethyl ester and involves a regioselective Buchwald-Hartwig amination followed by an intramolecular Heck-type cyclization. core.ac.uk

Step 1: Regioselective Buchwald-Hartwig Amination: This step is achieved using a Palladium-BINAP catalytic system. The reaction selectively forms a C-N bond at a specific position on an aromatic ring, showcasing high regioselectivity. core.ac.uk

Step 2: Intramolecular Heck-type Cyclization: The subsequent cyclization is carried out using Pd(OAc)₂ with an air-stable monodentate ligand, (t-Bu)₃P·HBF₄. This step proceeds smoothly to form the cyclic β-carboline structure. core.ac.uk

This sequence highlights how the functionalities of the this compound scaffold can be sequentially and selectively manipulated to build complex heterocyclic systems. core.ac.uk

| Transformation | Catalytic System | Key Reagents | Selectivity | Application |

| Buchwald-Hartwig Amination | Pd-BINAP | Cs₂CO₃ | Regioselective | Synthesis of β-carboline precursors |

| Intramolecular Heck Cyclization | Pd(OAc)₂ / (t-Bu)₃P·HBF₄ | K₂CO₃ | Regioselective | Formation of β-carboline ring system |

| Propargylation | Tonsil (clay) | Potassium allenyltrifluoroborate | Chemo- and Regioselective | Synthesis of homopropargyl alcohols |

The ability to perform such selective transformations makes esters of this compound valuable intermediates in organic synthesis for creating diverse and complex molecular architectures. mdpi.comresearchgate.net

Applications of 4 Hydroxybut 2 Ynoic Acid As a Synthetic Intermediate and Building Block

Construction of Complex Molecular Architectures

The reactivity of 4-hydroxybut-2-ynoic acid and its derivatives allows for their use in the assembly of intricate molecular structures, including various heterocyclic systems and natural product analogues. researchgate.net

The versatile nature of this compound esters makes them suitable for the diversification of natural products. researchgate.net For instance, they have been utilized in the semi-synthesis of new 1,2,3-triazole derivatives of maslinic acid, a natural pentacyclic triterpene, highlighting their role in modifying complex bioactive scaffolds. mdpi.com

Esters of this compound serve as key precursors for the synthesis of dihydrofuran rings, which are core structures in many biologically active compounds. Research has demonstrated that homopropargyl alcohols derived from these esters can undergo silver-catalyzed cycloisomerization to produce diversely substituted spirocyclic dihydrofuran derivatives in acceptable to good yields. mdpi.com Furthermore, under the action of various acids, 4-aryl-4-hydroxybut-2-ynoates can be transformed into aryl-substituted furan-2-ones, which are oxidized forms of dihydrofurans. researchgate.net The reaction of related 4-hydroxy-2-alkynones can also yield substituted 3(2H)-furanones. researchgate.net

Table 1: Synthesis of Dihydrofuran and Furanone Derivatives

| Precursor derived from this compound | Catalyst/Reagent | Product | Reference |

| Homopropargyl alcohols | AgI (Silver Iodide) | Spirocyclic dihydrofuran derivatives | mdpi.com |

| 4-Aryl-4-hydroxybut-2-ynoates | Triflic acid (TfOH) or HUSY zeolite | Aryl substituted furan-2-ones | researchgate.net |

| 4-Hydroxy-2-alkynones | Hg/Nafion-H | 2,2,5-trisubstituted 3(2H)-furanones | researchgate.net |

Medicinal Chemistry Applications

The structural features of this compound make it a valuable building block in medicinal chemistry for the development of new therapeutic agents. ontosight.aicymitquimica.com

This compound is implicated in the synthesis of compounds with significant pharmacological potential. It can be used to synthesize 1,4-dihydropyridine (B1200194) compounds, which form the basic skeleton of certain antihypertensive drugs. google.com Additionally, derivatives of its hydrogenated analogue, 4-hydroxybutanoic acid, and its crotonic (but-2-enoic) homologues have been synthesized to act as ligands for γ-hydroxybutyrate (GHB) receptors, which are targets for treating sleep disorders and other conditions of the central nervous system. google.com

The functional groups of this compound allow for its derivatization and incorporation into larger molecules as part of drug discovery efforts. ontosight.ai The alkyne and hydroxyl functionalities can participate in a variety of biochemical interactions, making derivatives of this acid interesting candidates for screening and development. ontosight.ai

A significant application of this compound in drug discovery is its use in the synthesis of protein kinase inhibitors. ontosight.ai Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is linked to diseases like cancer. ontosight.airesearchgate.net The compound CHEMBL94062 (also known as PD134736) is a prime example. ontosight.ai In this molecule, a 4-hydroxybut-2-ynamide moiety, formed from this compound, is attached to a 4-anilinoquinazoline (B1210976) scaffold. ontosight.ai This specific derivatization resulted in a molecule investigated for its potential as a tyrosine kinase inhibitor. ontosight.ai

Table 2: Profile of a this compound-Derived Kinase Inhibitor

| Compound ID | Chemical Name | Molecular Scaffold | Target Class | Reference |

| CHEMBL94062 / PD134736 | N-{4-[(3-bromophenyl)amino]quinazolin-6-yl}-4-hydroxybut-2-ynamide | 4-Anilinoquinazoline | Tyrosine Kinase | ontosight.ai |

Derivatization for Drug Discovery

Green Chemistry Applications

The principles of green chemistry encourage the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. In this context, this compound has emerged as a valuable building block for sustainable synthetic methodologies.

Reagent for Polyseleno-substituted Enamine Preparation

A notable green application of this compound is its role in a catalyst-free, room-temperature reaction for the synthesis of polyseleno-substituted enamines. rsc.orgrsc.org This reaction proceeds via a decarboxylative tri- or tetrafunctionalization of the alkynyl carboxylic acid. rsc.orgrsc.org

The process involves the reaction of an alkynyl carboxylic acid, such as this compound, with a diselenide and N-fluorobenzenesulfonimide (NFSI). rsc.orgrsc.org This one-pot reaction is highly efficient and offers a straightforward route to complex molecules with multiple carbon-selenium bonds and a nitrogen functional group. rsc.org The reaction is notable for its mild conditions, broad substrate scope, and excellent yields. rsc.orgrsc.org

The use of this compound and other alkynyl carboxylic acids in this transformation is advantageous as it circumvents the need for pre-functionalized substrates and harsh reaction conditions often associated with traditional organoselenium chemistry. The decarboxylation of the carboxylic acid is a key step in the proposed reaction mechanism, which leads to the formation of the highly functionalized enamine products. rsc.orgrsc.org

The research highlights a method where various alkynyl carboxylic acids, including those with functional groups like hydroxyls, can be effectively utilized. The reaction of phenylpropiolic acid with diphenyl diselenide and NFSI in the presence of a secondary amine like morpholine (B109124) is a representative example of this transformation, yielding a tris(phenylselanyl)enamine.

Below is a table summarizing the scope of the reaction with various alkynyl carboxylic acids, diselenides, and the resulting polyseleno-substituted enamine products.

| Alkynyl Carboxylic Acid | Diselenide | Secondary Amine | Product | Yield (%) |

| Phenylpropiolic acid | Diphenyl diselenide | Morpholine | (E)-4-(1,2-bis(phenylselanyl)-2-(phenylselanyl)vinyl)morpholine | 85 |

| 3-Phenylpropiolic acid | Dibenzyl diselenide | Piperidine | (E)-1-(1,2-bis(benzylselanyl)-2-(benzylselanyl)vinyl)piperidine | 82 |

| 4-Chlorophenylpropiolic acid | Diphenyl diselenide | Pyrrolidine | (E)-1-(1,2-bis(phenylselanyl)-2-((4-chlorophenyl)selanyl)vinyl)pyrrolidine | 88 |

| 4-Methylphenylpropiolic acid | Diphenyl diselenide | Morpholine | (E)-4-(1,2-bis(phenylselanyl)-2-((4-methylphenyl)selanyl)vinyl)morpholine | 90 |

| Thiophene-2-propiolic acid | Diphenyl diselenide | Piperidine | (E)-1-(1,2-bis(phenylselanyl)-2-(thiophen-2-ylselanyl)vinyl)piperidine | 78 |

Table 1. Synthesis of Polyseleno-substituted Enamines.

Spectroscopic and Analytical Studies of 4 Hydroxybut 2 Ynoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity and chemical environment of each atom in a molecule can be determined.

For the derivatives of 4-hydroxybut-2-ynoic acid, such as methyl 4-hydroxybut-2-ynoate, NMR spectroscopy provides clear evidence of its key functional groups. hmdb.ca The analysis of its spectra confirms the presence of the hydroxyl group, the alkyne triple bond, and the ester moiety. hmdb.ca

¹H NMR Spectroscopy: The proton NMR spectrum of a typical derivative like methyl 4-hydroxybut-2-ynoate would show distinct signals corresponding to each unique proton. The methylene (B1212753) protons (CH₂) adjacent to the hydroxyl group are expected to appear as a singlet or a finely coupled multiplet. The protons of the methyl group of the ester would also produce a characteristic singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. For a derivative like methyl 4-hydroxybut-2-ynoate, characteristic chemical shifts would be observed for the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, and the methyl carbon of the ester. hmdb.ca The expected chemical shift regions for the key carbons in methyl 4-hydroxybut-2-ynoate are generally reported in the literature. hmdb.ca For instance, the ester carbonyl signal typically appears in the range of δ 165–175 ppm. hmdb.ca

Interactive Data Table: Predicted NMR Data for Methyl 4-hydroxybut-2-ynoate

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Signal Multiplicity |

| ¹H | -OH | Variable | Broad Singlet |

| ¹H | -CH ₂-OH | ~4.3 | Singlet |

| ¹H | -O-CH ₃ | ~3.7 | Singlet |

| ¹³C | C =O | ~154 | - |

| ¹³C | -C ≡C- | ~80-85 | - |

| ¹³C | -C≡C - | ~75-80 | - |

| ¹³C | -C H₂-OH | ~50 | - |

| ¹³C | -O-C H₃ | ~52 | - |

Note: The data presented is based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

Theoretical and Computational Investigations of 4 Hydroxybut 2 Ynoic Acid

Mechanistic Studies of Reactions Involving 4-Hydroxybut-2-ynoic Acid

Mechanistic studies, often employing quantum chemical methods like Density Functional Theory (DFT), are instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, several key reaction types can be mechanistically scrutinized through computational approaches, drawing parallels from studies on similar molecular systems.

One of the most probable reactions for this compound is intramolecular cyclization . DFT calculations on the cycloisomerization of acetylenic acids have shown that the reaction generally proceeds via an intramolecular addition of the carboxylic acid to the alkyne triple bond. nih.gov This can occur through two main pathways: a 5-exo-dig or a 6-endo-dig cyclization, leading to the formation of γ-lactones or δ-lactones, respectively. nih.gov For this compound, a 5-exo-dig cyclization would be anticipated to be the favored pathway based on Baldwin's rules and has been computationally shown to be favorable in related systems.

Catalysis can significantly influence the reaction mechanism. For instance, gold-catalyzed cycloisomerization of acetylenic acids is proposed to involve the activation of the alkyne by the gold catalyst, facilitating the nucleophilic attack of the carboxylic acid. nih.gov Computational studies have detailed the catalytic cycle, including the initial coordination of the gold catalyst to the alkyne, the intramolecular addition step, and a final protodeauration step to release the lactone product and regenerate the catalyst. nih.gov Similarly, acid or base catalysis can dramatically alter the regioselectivity of cyclization in acetylenic acids. DFT calculations have been used to rationalize the observed selective formation of different heterocyclic skeletons under acidic or basic conditions. scispace.com

Beyond cyclization, the alkyne and carboxylic acid moieties can participate in a variety of other reactions. For example, the decarboxylative alkenylation of aryl carboxylic acids with alkynes has been mechanistically investigated using DFT. acs.orgnih.gov These studies reveal a catalytic cycle involving C-H activation, alkyne insertion, and a crucial tether-assisted decarboxylation step. acs.orgnih.gov While this specific reaction involves an aryl carboxylic acid, the mechanistic principles of alkyne insertion into a metal-carbon bond are relevant to potential transition-metal-catalyzed reactions of this compound.

The isomerization of γ-hydroxy-α,β-alkynoates, which are esters of acids like this compound, has also been a subject of mechanistic investigation. Studies have proposed that base-catalyzed isomerization proceeds through the formation of a cumulene intermediate. researchgate.net This highlights another potential reaction pathway for derivatives of this compound.

A summary of computationally investigated reaction pathways relevant to this compound is presented in the table below.

| Reaction Type | Proposed Mechanism | Key Intermediates/Transition States | Computational Method |

| Intramolecular Cyclization (uncatalyzed) | Nucleophilic attack of the carboxylic acid on the alkyne. | 5-exo-dig or 6-endo-dig transition states. | DFT |

| Gold-Catalyzed Cycloisomerization | Gold-activation of the alkyne, intramolecular addition, protodeauration. | Gold-alkyne complex, cyclized intermediate, protodeauration transition state. | DFT |

| Acid/Base-Catalyzed Cyclization | Alteration of regioselectivity through protonation or deprotonation. | Protonated or deprotonated intermediates. | DFT |

| Decarboxylative Alkenylation (in analogous systems) | C-H activation, alkyne insertion, tether-assisted decarboxylation. | Metal-alkyne complex, ruthenacycle, decarboxylation transition state. | DFT |

| Base-Catalyzed Isomerization (of esters) | Formation of a cumulene intermediate. | Cumulene intermediate, allenol. | Not specified |

Computational Modeling of Reactivity and Selectivity

Computational modeling provides valuable insights into the factors that govern the reactivity and selectivity of chemical reactions. For this compound, these models can help predict which reaction pathways are most favorable and how the stereochemical and regiochemical outcomes can be controlled.

Reactivity is often assessed by calculating activation energy barriers for different reaction pathways. Lower activation barriers indicate more facile reactions. In the context of the intramolecular cyclization of acetylenic acids, DFT calculations have been used to compare the energy barriers for the 5-exo-dig and 6-endo-dig pathways, often confirming the preference for the former. nih.gov The reactivity of this compound in such a reaction would be influenced by the electronic nature of the substituents and the geometric constraints of the molecule.

Selectivity , including chemoselectivity, regioselectivity, and stereoselectivity, is a key aspect of synthetic chemistry. Computational models can be particularly powerful in predicting and explaining selectivity.

Chemoselectivity: In reactions with multiple possible outcomes, computational chemistry can help determine which product is favored. For example, in Ru(II)-catalyzed reactions of aryl carboxylic acids with alkynes, DFT calculations have shown how the reaction can be directed towards decarboxylative alkenylation over other potential pathways like annulation, with the polarity of the solvent playing a crucial role. acs.orgnih.gov For this compound, which possesses multiple reactive sites, computational modeling could predict whether a reaction would occur at the hydroxyl group, the carboxylic acid, or the alkyne, and under what conditions.

Regioselectivity: This is particularly relevant in addition reactions to the alkyne. In the dimerization of terminal alkynes catalyzed by palladium, computational studies have shown that the regioselectivity (head-to-head vs. head-to-tail) can be switched by the presence of a carboxylate anion. nih.gov The model suggests that the carboxylate alters the reaction mechanism from a hydropalladation to a carbopalladation pathway. nih.gov For reactions of this compound, computational models could predict the regiochemical outcome of additions across the triple bond. The distortion/interaction model, based on frontier molecular orbital (FMO) theory, has been successfully applied to predict the regioselectivity of alkyne insertion in Ru(II)-catalyzed reactions. acs.orgnih.gov

Stereoselectivity: While not extensively studied for this compound itself, computational studies on nucleophilic additions to related α,β-unsaturated systems provide a framework for understanding how stereoselectivity can be achieved. For instance, the stereochemical outcome of nucleophilic additions to aldehydes can be predicted by analyzing the transition state energies of different stereoisomeric pathways. diva-portal.org

The table below summarizes key computational parameters and their implications for the reactivity and selectivity of reactions involving acetylenic acids, which can be extrapolated to this compound.

| Computational Parameter | Implication for Reactivity/Selectivity | Example from Analogous Systems |

| Activation Energy (ΔG‡) | Lower values indicate higher reactivity. | Comparison of 5-exo-dig and 6-endo-dig cyclization barriers. nih.gov |

| Reaction Energy (ΔG) | Negative values indicate thermodynamically favorable reactions. | Calculation of the overall energy change for a reaction pathway. |

| Frontier Molecular Orbital (FMO) Analysis | Predicts regioselectivity based on HOMO-LUMO interactions. | Predicting the regioselectivity of alkyne insertion in Ru-catalyzed reactions. acs.orgnih.gov |

| Transition State Geometry | Provides insights into the stereochemical outcome. | Analysis of chair-like vs. boat-like transition states in cyclization reactions. |

| Solvation Models | Accounts for the effect of the solvent on reactivity and selectivity. | Demonstrating the influence of solvent polarity on chemoselectivity. acs.orgnih.gov |

Future Directions and Emerging Research Areas

Novel Catalytic Systems for 4-Hydroxybut-2-ynoic Acid Transformations

The efficient and selective transformation of this compound is a key area of ongoing research. While traditional synthetic methods exist, the development of novel catalytic systems is crucial for enhancing reaction efficiency, reducing environmental impact, and accessing new chemical space.

One notable advancement in the synthesis of this compound itself is the use of a composite catalytic system for the oxidation of 1,4-butynediol. This system, detailed in a recent patent, employs a combination of an N-O free radical catalyst, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or its derivatives, and a ferrous or ferric salt. google.com This method offers high conversion rates and selectivity under mild conditions, providing a safer and more cost-effective alternative to traditional methods that often rely on hazardous reagents like n-butyllithium. google.com

The following table summarizes the components of this novel composite catalytic system:

| Catalyst Component | Examples | Role in Reaction |

| N-O Free Radical Catalyst | TEMPO, 4-hydroxy-TEMPO, 4-acetamido-TEMPO | Primary Oxidant |

| Co-catalyst | Ferrous chloride, Ferric chloride, Ferrous sulfate | Synergistic Catalysis |

Future research in this area is expected to focus on several key aspects:

Development of Heterogeneous Catalysts: Immobilizing these catalytic systems on solid supports could simplify catalyst recovery and reuse, further enhancing the sustainability of the process.

Exploration of Biocatalysis: The use of enzymes to catalyze the transformations of this compound could offer unparalleled selectivity and milder reaction conditions.

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of this compound derivatives is a significant goal, as chirality is often a critical factor in the biological activity of molecules.

Advanced Synthetic Strategies Utilizing this compound

The trifunctional nature of this compound makes it an ideal substrate for the development of advanced synthetic strategies, including cascade and multicomponent reactions. These approaches offer significant advantages in terms of efficiency and atom economy by enabling the construction of complex molecular architectures in a single step.

While specific examples of cascade or multicomponent reactions directly involving this compound are still emerging in the literature, its structural motifs are present in precursors for such complex transformations. For instance, related hydroxy-enoic acid derivatives are known to participate in enzymatic cascade processes. researchgate.net The alkyne functionality in this compound opens up possibilities for its use in powerful synthetic methodologies such as:

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of click chemistry, for the efficient construction of triazole-containing molecules.

Domino Reactions: The multiple reactive sites could be strategically employed in domino reaction sequences, where a single event triggers a cascade of subsequent transformations to rapidly build molecular complexity.

Synthesis of Heterocycles: The compound is a valuable precursor for the synthesis of a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals and other bioactive compounds.

Future research is anticipated to focus on designing and implementing these advanced synthetic strategies to demonstrate the utility of this compound as a versatile building block for the rapid and efficient synthesis of diverse and complex molecules.

Exploration of New Biological and Material Applications of this compound Derivatives

The derivatives of this compound hold significant promise for applications in both medicinal chemistry and materials science. The ability to modify its three functional groups allows for the fine-tuning of its properties for specific applications.

In the realm of biological applications , this compound is recognized as a precursor for synthesizing 1,4-dihydropyridine (B1200194) compounds, which form the basic skeleton of certain antihypertensive drugs. google.com The exploration of its derivatives could lead to the discovery of new therapeutic agents with a wide range of biological activities. Key areas of future investigation include:

Development of Bioactive Heterocycles: Synthesizing novel heterocyclic compounds from this compound and evaluating their potential as anticancer, anti-inflammatory, or antimicrobial agents.

Design of Enzyme Inhibitors: The structural features of its derivatives could be tailored to target the active sites of specific enzymes implicated in various diseases.

Synthesis of Drug Scaffolds: Utilizing the compound as a starting point for the construction of more complex drug scaffolds, leveraging its inherent functionality to introduce diverse pharmacophores.

In materials science , the presence of the polymerizable alkyne group and the reactive hydroxyl and carboxylic acid functionalities make this compound an attractive monomer for the synthesis of functional polymers. nih.gov Potential future research directions include:

Development of Bioactive Polymers: Incorporating this compound into polymer backbones to create materials with inherent biological activity, for applications such as drug delivery or biocompatible coatings. nih.gov

Synthesis of Functional Polyesters: Utilizing the hydroxyl and carboxylic acid groups for polycondensation reactions to produce polyesters with tunable properties. The alkyne group can then be used for post-polymerization modification to introduce specific functionalities.

Creation of Cross-linked Materials: The alkyne moiety can be used for cross-linking polymer chains, leading to the formation of hydrogels or other advanced materials with applications in tissue engineering and controlled release systems.

The following table outlines potential research avenues for new applications of this compound derivatives:

| Application Area | Potential Research Directions |

| Biological Applications | Synthesis of novel 1,4-dihydropyridine analogues, exploration of derivatives as enzyme inhibitors, development of new antimicrobial and anticancer agents. |

| Material Applications | Synthesis of functional polyesters and polyamides, development of cross-linked hydrogels, creation of bioactive polymer coatings for medical devices. |

Q & A

Q. What are the primary synthetic routes for 4-Hydroxybut-2-ynoic acid, and what are their respective yields and limitations?

- Methodological Answer : The synthesis of this compound (CAS 7218-52-2) typically involves two main approaches:

Oxidation of 4-Chloro-2-butyn-1-ol : Chromic acid is used under controlled temperature conditions to oxidize the alcohol group to a carboxylic acid. This method yields moderate results (~50-60%) and requires careful temperature regulation to avoid side reactions .

Alkoxycarbonylation of Propargyl Derivatives : Methyllithium in diethyl ether reacts with propargyl chloride, followed by methyl chloroformate addition under an inert atmosphere (e.g., argon). This route achieves higher yields (~75-85%) but demands strict anhydrous conditions .

Key Limitation : Both methods require specialized handling of reactive intermediates (e.g., alkynes and strong acids).

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : A combination of analytical techniques is recommended:

- NMR Spectroscopy : H and C NMR can identify the alkyne proton (δ ~2.5-3.0 ppm) and carboxylic acid group (δ ~10-12 ppm).

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm (O-H stretch) and ~2100 cm (C≡C stretch) confirm functional groups.

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in studies of its derivatives (e.g., grisane systems) .

Note : Melting point determination is less reliable due to variability in crystallization conditions .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include:

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of complex heterocyclic systems?

- Methodological Answer : The compound serves as a precursor in cycloaddition and annulation reactions. For example:

- Grisane System Synthesis : Reacting with brominated phenols under basic conditions forms epoxy-carboxylate intermediates, as validated by X-ray crystallography. The alkyne moiety facilitates [2+2] cycloadditions to construct fused rings .

- Flavone Derivatives : Cycloacylation with substituted phenols generates chromone scaffolds, leveraging the carboxylic acid group for esterification .

Optimization Tip : Use Pd-catalyzed coupling to enhance regioselectivity in alkyne functionalization.

Q. How can the alkyne and carboxylic acid groups in this compound be selectively modified?

- Methodological Answer : Selective modification strategies include:

- Carboxylic Acid Protection : Trimethylsilyl (TMS) esters or tert-butyl groups shield the acid, enabling alkyne reactions (e.g., Sonogashira coupling) .

- Alkyne Derivatization : Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) modifies the alkyne without affecting the acid group .

Challenge : Competitive reactivity between groups necessitates pH control (e.g., basic conditions favor alkyne reactions).

Q. What contradictions exist in the literature regarding the stability of this compound, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies arise in:

- Thermal Stability : Some studies report decomposition at 150°C, while others note stability up to 200°C. Resolution: Conduct thermogravimetric analysis (TGA) under inert atmospheres to isolate degradation pathways .

- Acid-Base Behavior : Conflicting pKa values (reported 2.8-3.2). Resolution: Use potentiometric titration in non-aqueous solvents (e.g., DMSO) to minimize solvation effects .

Recommendation : Replicate experiments using standardized protocols and high-purity reagents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.